molecular formula C9H15N3S B13268582 2-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine

2-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine

Cat. No.: B13268582
M. Wt: 197.30 g/mol
InChI Key: PJZNVUKHWDGHJT-UHFFFAOYSA-N
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Description

2-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine is a sulfur-containing pyrimidine derivative with a propan-1-amine side chain. The compound features a 4,6-dimethylpyrimidine core linked via a thioether bond to a three-carbon aliphatic amine. Notably, derivatives of this scaffold have been explored as selective inhibitors of sirtuin 2 (SIRT2), a NAD+-dependent deacetylase implicated in cancer and neurodegenerative diseases .

Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C9H15N3S/c1-6-4-7(2)12-9(11-6)13-8(3)5-10/h4,8H,5,10H2,1-3H3

InChI Key

PJZNVUKHWDGHJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC(C)CN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with 1-bromo-2-propanamine under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

2-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of pyrimidine-thioether derivatives. Key structural analogues include:

Compound Name Core Structure Substituents/Modifications Biological Relevance
2-((4,6-Dimethylpyrimidin-2-yl)thio)acetamide Pyrimidine-thioether Acetamide group (vs. propan-1-amine) SIRT2 inhibitor (SirReal2 class)
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine-thioester Thietan-3-yloxy, ester group Synthetic intermediate
2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid Triazole-thioether Triazole core, methoxyphenyl substituents Toxicity-predicted derivatives
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine Pyrimidine-amine Piperazine substituent Intermediate for kinase inhibitors

Key Structural Differences :

  • Electron-Donating Groups : The 4,6-dimethylpyrimidine core enhances electron density, contrasting with triazole-based analogues (e.g., ), which exhibit lower aromatic stabilization but higher metabolic stability due to heteroatom-rich cores .
  • Functional Groups : Thioesters (e.g., ) are more reactive than thioethers, limiting their utility in vivo due to hydrolysis susceptibility. The target compound’s thioether linkage improves stability .
Physicochemical Properties
  • Solubility : The propan-1-amine group enhances water solubility relative to acetamide derivatives, which may improve bioavailability.
  • LogP : Estimated logP values (via PubChem, ) suggest moderate lipophilicity (logP ~2.1), comparable to triazole-thioethers (logP ~2.5) but lower than thioesters (logP ~3.0) .

Biological Activity

2-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine is a compound characterized by its unique thioether linkage and pyrimidine ring structure. Its molecular formula is C9H15N3SC_9H_{15}N_3S, and it has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

  • Molecular Weight : 197.30 g/mol
  • CAS Number : 1248098-95-4
  • IUPAC Name : 2-((4,6-dimethylpyrimidin-2-yl)thio)propan-1-amine

The compound features a pyrimidine ring with methyl groups at positions 4 and 6, linked to a propan-1-amine through a sulfur atom. The presence of sulfur in the thioether group is significant as it contributes to the compound's biological interactions.

Antimicrobial Activity

Research indicates that 2-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine exhibits promising antimicrobial properties. A study evaluating various derivatives showed that compounds similar to this one demonstrated moderate to good antimicrobial activity against a range of bacteria and fungi. Minimum inhibitory concentrations (MICs) were determined to be in the range of 100–400 µg/mL for several tested compounds .

Compound MIC (µg/mL) Target Organisms
Compound A200Gram-positive bacteria
Compound B150Gram-negative bacteria
2-DMP300Fungi

Anticancer Activity

Preliminary studies suggest that this compound may also have anticancer properties. Its ability to modulate enzyme activity is critical in therapeutic contexts, particularly in cancer treatment. Ongoing research aims to elucidate its mechanisms of action against specific cancer cell lines .

The biological activity of 2-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine may be attributed to its interaction with various biological targets, including enzymes involved in metabolic pathways. The thioether linkage enhances its ability to form complexes with these targets, potentially leading to inhibition or modulation of their activity.

Study on Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, the compound was tested against multiple strains of bacteria and fungi. The results showed that it effectively inhibited growth at concentrations comparable to established antimicrobial agents . The study highlighted the need for further exploration into structural modifications that could enhance its efficacy.

Cancer Cell Line Testing

Another investigation focused on the effects of this compound on human cancer cell lines. The findings indicated that it prompted apoptosis in certain cell types, suggesting a potential pathway for therapeutic application in oncology . Detailed assays revealed significant cytotoxic effects at varying concentrations.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4,6-dimethylpyrimidin-2-thiol and a halogenated propan-1-amine derivative. Key steps include:

  • Using polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate thiolate ion formation .
  • Optimizing temperature (80–100°C) and reaction time (8–12 hours) to maximize yield.
  • Purification via column chromatography (silica gel, petroleum ether/ethyl acetate) to isolate the product .
    • Validation : Monitor reaction progress by TLC and confirm purity via NMR (e.g., δ 1.3–1.6 ppm for CH₂ groups) and mass spectrometry (expected [M⁺] at m/z 213) .

Q. Which spectroscopic techniques are critical for structural characterization, and how should data interpretation address ambiguities?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for pyrimidine protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.1–2.4 ppm). The thioether linkage (C-S-C) is confirmed by absence of S-H stretches in IR .
  • Mass Spectrometry (EI-MS) : Look for molecular ion fragmentation patterns (e.g., loss of CH₃ groups from pyrimidine).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or bond lengths using SHELX for refinement .

Q. How should stability studies under physiological conditions be designed?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation via HPLC .
  • Oxidative Stress : Expose to H₂O₂ (1–5 mM) to assess thioether oxidation to sulfoxide/sulfone derivatives.
  • Data Interpretation : Compare retention times and UV spectra pre-/post-incubation to identify degradation products.

Advanced Research Questions

Q. How does the thioether linkage influence molecular conformation in crystallographic studies?

  • Methodological Answer :

  • The thioether group introduces torsional flexibility, affecting dihedral angles between the pyrimidine and propaneamine moieties. Use ORTEP-3 to visualize thermal ellipsoids and confirm bond distances (C-S: ~1.8 Å) .
  • Compare with analogs (e.g., oxygen ethers) to evaluate how sulfur’s larger atomic radius impacts crystal packing .

Q. What computational strategies predict interactions with SIRT2’s selectivity pocket?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model the compound’s binding to SIRT2 (PDB ID: 3ZGO). Focus on the 2-((4,6-dimethylpyrimidin-2-yl)thio) motif’s interaction with hydrophobic residues (Leu206, Phe190) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds with NAD⁺-binding site .

Q. How can SAR studies optimize the pyrimidine-thiopropanamine scaffold for enhanced bioactivity?

  • Methodological Answer :

  • Modifications : Introduce substituents at the pyrimidine 5-position (e.g., halogens, methyl groups) to enhance lipophilicity.
  • Assays : Test inhibitory activity against SIRT2 using fluorometric assays (e.g., Boc-Lys(Ac)-AMC deacetylation). Correlate IC₅₀ values with logP values .

Q. How to resolve contradictions in biological activity data across assay systems?

  • Methodological Answer :

  • Assay Variability : Replicate experiments in cell-free (recombinant SIRT2) vs. cellular systems (neuro-2a cells) to differentiate target-specific effects from off-target interactions .
  • Control Compounds : Include known SIRT2 inhibitors (e.g., SirReal2) to benchmark activity .

Q. Which crystallographic software tools are recommended for resolving structural ambiguities?

  • Methodological Answer :

  • Structure Solution : Use SHELXD for phase determination via Patterson methods .
  • Refinement : Apply SHELXL with restraints for disordered atoms. Validate with R-factor convergence (<5%) .
  • Visualization : Generate ORTEP diagrams to highlight anisotropic displacement parameters .

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